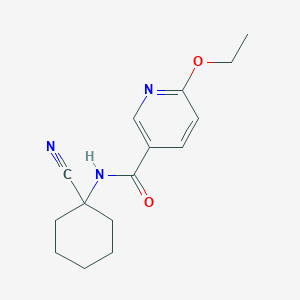

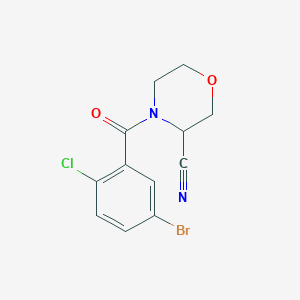

![molecular formula C13H10FN3S B2750993 2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine CAS No. 1105211-67-3](/img/structure/B2750993.png)

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrazolopyrazines and has been found to exhibit promising biological activity against various diseases.

Scientific Research Applications

Synthesis and Building Blocks

- Fluorinated pyrazoles, including those bearing functional groups for further functionalization, are significant in medicinal chemistry. A synthetic strategy for new 3-amino-4-fluoropyrazoles was developed, highlighting their role as building blocks in drug synthesis (Surmont et al., 2011).

- Novel routes to synthesize fluorinated pyrazoles demonstrate their potential in medicinal chemistry, with specific processes yielding 3-amino-4-fluoropyrazole and unexpected products from α-cyano-α,α-difluoroketones, indicating a versatile synthetic utility (Surmont, Verniest, & De Kimpe, 2010).

Antimicrobial and Anti-inflammatory Applications

- Compounds derived from pyrazole structures, such as chalcones, pyrazolines, and pyrimidines, have been synthesized and screened for antibacterial activity, indicating their potential in developing new antimicrobial agents (Solankee & Patel, 2004).

- A series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones demonstrated significant analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities, underscoring the potential therapeutic applications of fluorophenyl-containing pyrazoles in inflammation and related conditions (Menozzi et al., 1992).

Anticancer Activity

- Novel fluoro-substituted compounds have shown anti-lung cancer activity, demonstrating the critical role of fluorophenyl pyrazoles in developing anticancer drugs. These compounds exhibit significant cytotoxicity against human cancer cell lines at low concentrations compared to reference drugs (Hammam et al., 2005).

- Benzamide-based 5-aminopyrazoles and their fused derivatives have been developed with remarkable antiavian influenza virus activity, suggesting the utility of these compounds in antiviral research and potential therapeutic applications (Hebishy, Salama, & Elgemeie, 2020).

Fluorine's Role in Medicinal Chemistry

- The introduction of fluorine atoms into pyrazole structures has been explored for its potential to enhance pharmacological activity, metabolic stability, and selectivity, particularly in the context of ligands for the benzodiazepine site on GABA(A) receptors. This research underscores the strategic importance of fluorine substitution in drug design (Guerrini et al., 2010).

properties

IUPAC Name |

2-(4-fluorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLVATBFDADODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

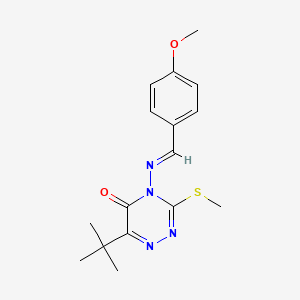

![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)

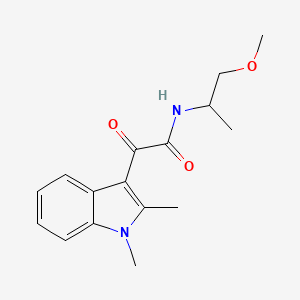

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]pentanamide](/img/structure/B2750915.png)

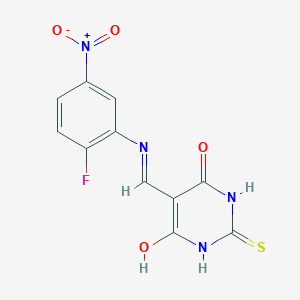

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(2-pyridinylmethyl)benzenecarboxamide](/img/structure/B2750917.png)

![N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2750919.png)

![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2750922.png)

![2-ethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2750924.png)

![[3-(4-Methylphenyl)pyrrolidin-1-yl]-(6-methylsulfonylpyridin-3-yl)methanone](/img/structure/B2750925.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2750926.png)